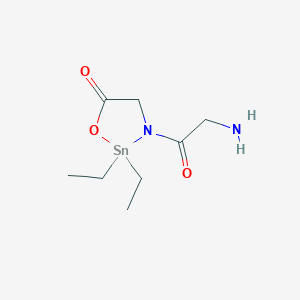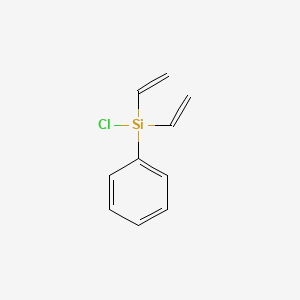
Chloro(diethenyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diethenyl)phenylsilane is an organosilicon compound that features a phenyl group, two ethylene groups, and a chlorine atom attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(diethenyl)phenylsilane can be synthesized through the reaction of phenylsilane with vinyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process may include steps such as distillation and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diethenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized silanes with alkoxy or amino groups.
Aplicaciones Científicas De Investigación
Chloro(diethenyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used to modify surfaces for biological assays and diagnostics.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of chloro(diethenyl)phenylsilane involves its ability to form strong bonds with other elements, such as oxygen and nitrogen. This property allows it to participate in various chemical reactions, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chlorodimethylphenylsilane: Similar structure but with methyl groups instead of ethylene groups.
Phenylsilane: Lacks the chlorine and ethylene groups.
Dimethylphenylchlorosilane: Contains methyl groups and a chlorine atom attached to the silicon atom.
Uniqueness
Chloro(diethenyl)phenylsilane is unique due to the presence of both ethylene groups and a chlorine atom, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in materials science and organic chemistry.
Propiedades
Número CAS |
135191-59-2 |
|---|---|
Fórmula molecular |
C10H11ClSi |
Peso molecular |
194.73 g/mol |
Nombre IUPAC |
chloro-bis(ethenyl)-phenylsilane |
InChI |
InChI=1S/C10H11ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 |
Clave InChI |
BEELYNRVEUBGCS-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](C=C)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


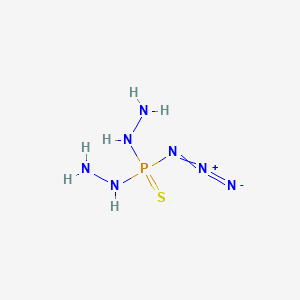
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)
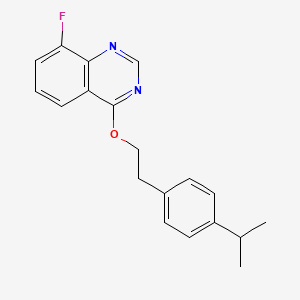
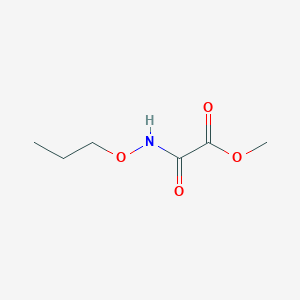
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
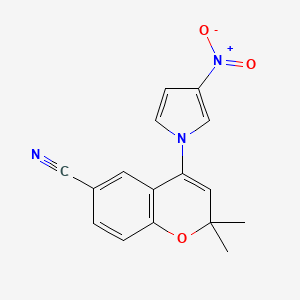
![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
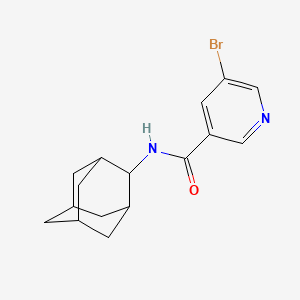
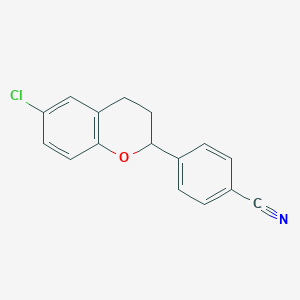
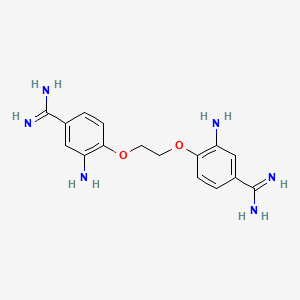
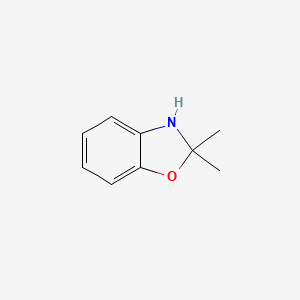
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
